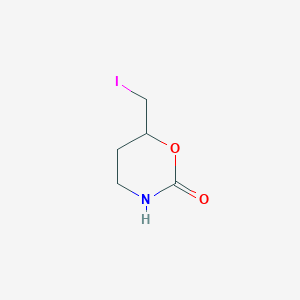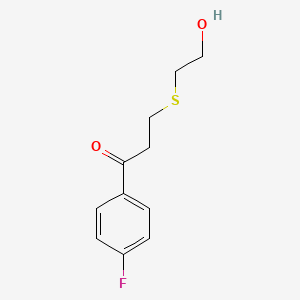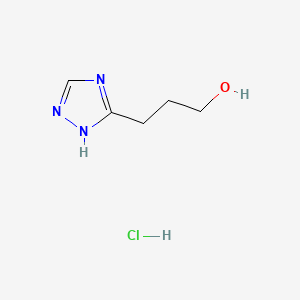
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane is an organic compound that features a bromomethyl group and a cyclopropylmethoxy group attached to a cyclohexane ring. This compound is of interest in organic chemistry due to its unique structure and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane can be achieved through several methods:
Bromination of 1-(Cyclopropylmethoxy)cyclohexane: This involves the bromination of 1-(cyclopropylmethoxy)cyclohexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Substitution Reaction: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) on 1-(Cyclopropylmethoxy)cyclohexane with a bromine atom using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination or substitution reactions, optimized for yield and purity. The choice of method would depend on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane can undergo several types of chemical reactions:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles (e.g., hydroxide, cyanide, or amines) to form different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include alcohols, nitriles, or amines.
Elimination Products: Alkenes with varying degrees of substitution.
Oxidation and Reduction Products: Alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: May be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclohexane would depend on its specific application. In general, the bromomethyl group can act as a reactive site for nucleophilic attack, leading to various chemical transformations. The cyclopropylmethoxy group may influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)cyclohexane: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
1-(Cyclopropylmethoxy)cyclohexane: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
1-(Chloromethyl)-1-(cyclopropylmethoxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Eigenschaften
Molekularformel |
C11H19BrO |
|---|---|
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(cyclopropylmethoxy)cyclohexane |
InChI |
InChI=1S/C11H19BrO/c12-9-11(6-2-1-3-7-11)13-8-10-4-5-10/h10H,1-9H2 |
InChI-Schlüssel |
GLSPKSMAHKVYPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CBr)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)

![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)



![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)



![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)



